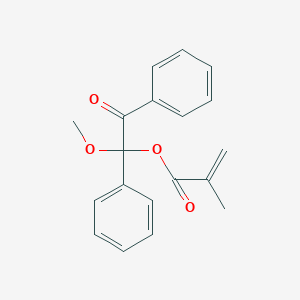
1-Methoxy-2-oxo-1,2-diphenylethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-oxo-1,2-diphenylethyl 2-methylprop-2-enoate is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and has various applications in scientific research and industry. The compound’s molecular formula is C19H18O4, and it is characterized by the presence of methoxy, oxo, diphenylethyl, and methylprop-2-enoate groups.
Vorbereitungsmethoden
The synthesis of 1-Methoxy-2-oxo-1,2-diphenylethyl 2-methylprop-2-enoate typically involves esterification reactions. The process starts with readily available raw materials and proceeds through a series of steps under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods may vary, but they generally follow similar principles. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve efficient production.
Analyse Chemischer Reaktionen
1-Methoxy-2-oxo-1,2-diphenylethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-oxo-1,2-diphenylethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis. Its unique structure allows for the formation of various complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of 1-Methoxy-2-oxo-1,2-diphenylethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-2-oxo-1,2-diphenylethyl 2-methylprop-2-enoate can be compared with other similar compounds, such as:
2-Propenoic acid, 2-Methyl-, (2-oxo-1,3-dioxolan-4-yl)Methyl ester: This compound has a similar ester structure but differs in the presence of a dioxolan ring.
(1-methoxy-2-oxo-1,2-diphenylethyl) 2-methylprop-2-enoate: This is another closely related compound with slight variations in its molecular structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
643014-63-5 |
|---|---|
Molekularformel |
C19H18O4 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
(1-methoxy-2-oxo-1,2-diphenylethyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H18O4/c1-14(2)18(21)23-19(22-3,16-12-8-5-9-13-16)17(20)15-10-6-4-7-11-15/h4-13H,1H2,2-3H3 |
InChI-Schlüssel |
RCRFBGMCRPRAPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8,8'-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline)](/img/structure/B12609283.png)
![3-[4-(Benzyloxy)oxan-4-yl]-5-fluorophenol](/img/structure/B12609284.png)
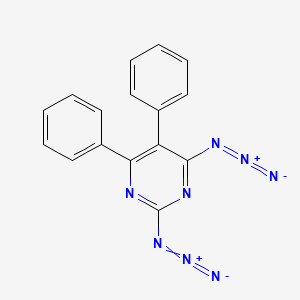
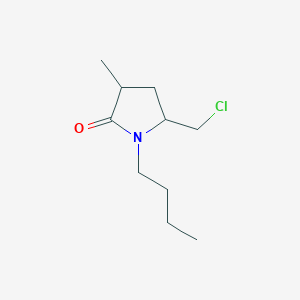

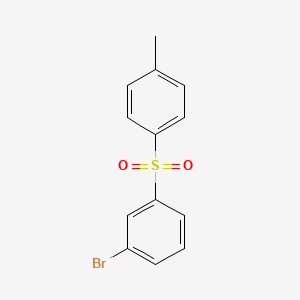
![N-[(3-Aminophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B12609329.png)

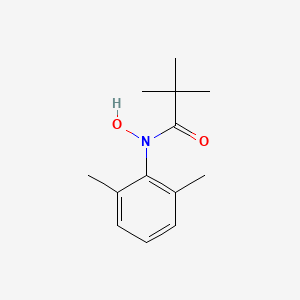
![4-[4-(Hydroxymethyl)phenoxy]-5-(phenylsulfanyl)benzene-1,2-dicarbonitrile](/img/structure/B12609340.png)

![Benzamide, 2-chloro-N-[4-[(3-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12609343.png)

